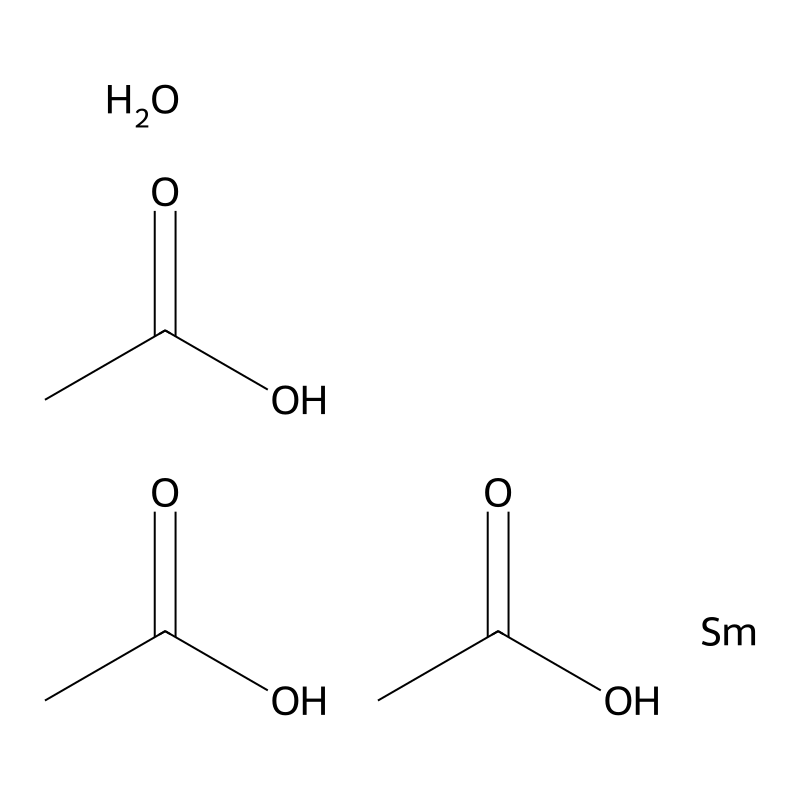Samarium acetate hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Luminescent Materials:
- Samarium(III) ions (Sm3+) within the acetate hydrate possess unique luminescent properties, making them suitable for developing advanced lighting sources and displays.
- Research explores using samarium acetate hydrate in upconversion processes, where low-energy photons are converted into higher-energy ones. This has potential applications in solar cells and bioimaging.
Catalyst Precursor:
- Samarium acetate hydrate serves as a precursor for the synthesis of various high-purity samarium compounds, including oxides, sulfides, and selenides.
- These derived materials can find use in catalysis, solid-state devices, and magnets.
Material Science Research:
- Samarium acetate hydrate is employed in the preparation of thin films and nanostructures through techniques like sol-gel processing and chemical vapor deposition.
- The resulting materials exhibit interesting optical, magnetic, and electrical properties, holding promise for applications in electronics, photonics, and sensors.
Biological Applications:
Samarium acetate hydrate, with the chemical formula , is a coordination compound of samarium, a rare earth element. It exists primarily in the form of a trihydrate and tetrahydrate, which are characterized by their crystalline structure and moderate water solubility. The compound is typically obtained through the dissolution of samarium(III) oxide in acetic acid, followed by crystallization and drying processes . Samarium acetate hydrate is notable for its applications in catalysis and materials science due to its unique properties as a source of samarium ions.
The synthesis of samarium acetate hydrate can be achieved through several methods:
- Direct Reaction: Dissolving samarium(III) oxide in a 50% acetic acid solution leads to the formation of samarium acetate, which can then be crystallized.
- Hydration Process: The trihydrate can be obtained by controlling the hydration conditions during crystallization.
- Recrystallization: Purification of the compound can be achieved through recrystallization from suitable solvents, enhancing its purity and yield .
Samarium acetate hydrate has diverse applications across various fields:
- Catalysis: It is widely used as a catalyst in organic synthesis reactions.
- Materials Science: The compound serves as a precursor for producing samarium-based materials used in electronics and photonics.
- Research: It is utilized in laboratories for studying coordination chemistry and material properties .
Studies on the interactions of samarium acetate hydrate with other compounds are essential for understanding its catalytic mechanisms and potential synergistic effects with other catalysts. Research indicates that it can interact favorably with various organic substrates, enhancing reaction rates and selectivity . Detailed studies on its interactions with biological molecules may also reveal insights into its therapeutic potential.
Samarium acetate hydrate shares similarities with several other rare earth acetates and related compounds. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Samarium(III) Acetate | Base form without hydration; used primarily as a reagent. | |
| Neodymium(III) Acetate | Exhibits different catalytic properties due to neodymium's distinct electronic configuration. | |
| Cerium(III) Acetate | Known for its oxidative properties; used in environmental applications. | |
| Europium(III) Acetate | Notable for luminescent properties; used in phosphorescent materials. |
Samarium acetate hydrate's unique combination of moderate solubility, catalytic activity, and thermal stability distinguishes it from these similar compounds, making it particularly valuable in both industrial and research contexts .








